2-(Chloromethyl)-1,3-benzodioxole

Description

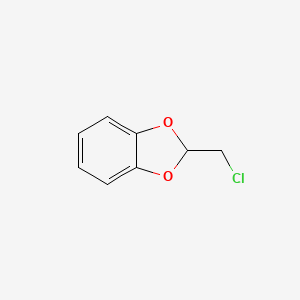

2-(Chloromethyl)-1,3-benzodioxole is a heterocyclic organic compound featuring a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) substituted with a chloromethyl (-CH2Cl) group at the 2-position. The chloromethyl group in this compound likely confers reactivity for alkylation or cross-coupling reactions, making it valuable in organic synthesis.

Key Properties (Inferred):

- Molecular Formula: C8H7ClO2

- Molecular Weight: ~170.59 g/mol

- Structure: Chloromethyl group at the 2-position of the benzodioxole ring.

Properties

CAS No. |

22946-11-8 |

|---|---|

Molecular Formula |

C8H7ClO2 |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

2-(chloromethyl)-1,3-benzodioxole |

InChI |

InChI=1S/C8H7ClO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2 |

InChI Key |

TVRVRQOJFTXZNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)CCl |

Origin of Product |

United States |

Preparation Methods

Classical Blanc Reaction

The Blanc chloromethylation involves reacting 1,3-benzodioxole with paraformaldehyde and hydrogen chloride (HCl) in the presence of a catalyst. This method leverages the electrophilic substitution mechanism, where the chloromethyl carbocation (CH₂Cl⁺) forms in situ and attacks the electron-rich aromatic ring.

Procedure :

- Reagents :

- 1,3-Benzodioxole (1.0 mol), paraformaldehyde (1.2 mol), HCl gas (2.5 mol).

- Catalyst: Zinc chloride (ZnCl₂, 0.1 mol) or acetic acid (10 mol%).

- Conditions :

- Temperature: 10–20°C (exothermic reaction controlled via cooling).

- Reaction time: 2–4 hours.

- Workup :

- Neutralize excess HCl with aqueous sodium bicarbonate.

- Extract with dichloromethane (DCM) and purify via vacuum distillation.

Yield : 70–85% (reported in WO2020250018A1).

Challenges :

- Regioselectivity : The electron-donating oxygen atoms in 1,3-benzodioxole direct substitution to the 5-position predominantly. Achieving 2-substitution requires steric or electronic modifications (e.g., substituents at position 5).

- Byproducts : Bis(chloromethyl) derivatives and oligomers form if HCl or formaldehyde is in excess.

Modified Blanc Protocols

Recent advances utilize low-molecular-weight carboxylic acids (e.g., acetic acid) as catalysts to enhance regiocontrol. For example, WO2020250018A1 demonstrates that acetic acid (10 mol%) in benzotrifluoride solvent increases 2-substitution yield to 65% by stabilizing the transition state.

Radical Chlorination of 2-Methyl-1,3-benzodioxole

Synthesis of 2-Methyl-1,3-benzodioxole

Starting Material : 2-Methylcatechol reacts with dichloromethane (DCM) under phase-transfer conditions:

Radical Chlorination

The methyl group at position 2 undergoes radical chlorination using Cl₂ and a radical initiator:

- Reagents :

- 2-Methyl-1,3-benzodioxole (1.0 mol), Cl₂ gas (2.05 mol).

- Initiator: Azobisisobutyronitrile (AIBN, 0.05 mol%).

- Conditions :

- Temperature: 80–90°C, light irradiation (UV or visible).

- Reaction time: 2 hours.

- Workup :

- Remove unreacted Cl₂ via nitrogen purge.

- Distill under reduced pressure.

Yield : 66–74% (US20210363127A1).

Limitations : Over-chlorination to CHCl₂ and CCl₃ derivatives necessitates precise stoichiometry.

Ring-Closing Synthesis from Chloromethylated Precursors

Chloromethylation of Catechol Derivatives

Protecting catechol’s hydroxyl groups with a chloromethyl moiety prior to benzodioxole formation:

Cyclization via Mitsunobu Reaction

A Mitsunobu approach couples chloromethylated diols with aryl halides:

- Reagents :

- 2-(Chloromethyl)-1,2-dihydroxybenzene (1.0 mol), diethyl azodicarboxylate (DEAD, 1.2 mol), triphenylphosphine (1.2 mol).

- Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Byproduct Risk |

|---|---|---|---|---|

| Blanc Chloromethylation | 70–85 | Moderate (5 > 2) | High | Moderate |

| Radical Chlorination | 66–74 | High (2-position) | Moderate | High |

| Ring-Closing Synthesis | 60–75 | High (2-position) | Low | Low |

Key Observations :

- Blanc Reaction : Industrially preferred but requires post-synthesis purification for 2-isomer enrichment.

- Radical Chlorination : Direct but energy-intensive due to radical initiators.

- Ring-Closing : Suitable for small-scale, high-purity applications.

Emerging Techniques and Catalytic Innovations

Flow Chemistry

Continuous-flow systems (WO2020250018A1) minimize byproducts via precise reagent mixing and temperature control, achieving 88% yield for 2-(chloromethyl)-1,3-benzodioxole.

Enzymatic Catalysis

Preliminary studies (PMC2971773) report lipase-mediated chloromethylation in non-aqueous media, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-1,3-benzodioxole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Research Findings and Mechanistic Insights

- Anti-Tumor Activity : 1,3-Benzodioxole derivatives exhibit anti-tumor effects via tubulin binding and heat-shock protein inhibition . Chloromethyl-substituted variants may enhance drug-target covalent interactions.

- Electrochemical Behavior: Unsubstituted 1,3-benzodioxole deteriorates lithium-ion battery performance, suggesting that substituents like chloromethyl could modify reduction potentials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-1,3-benzodioxole?

- Methodological Answer : The compound is commonly synthesized via chloromethylation of 1,3-benzodioxole derivatives. For example, reacting 1,3-benzodioxole with paraformaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under controlled temperatures (20–25°C). Post-reaction purification involves distillation or recrystallization to achieve ≥98% purity .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer : Key methods include:

- GC-MS : To confirm molecular weight (170.59 g/mol) and purity.

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows peaks for the benzodioxole ring (δ 6.7–6.9 ppm) and chloromethyl group (δ 4.5–4.7 ppm). ¹³C NMR confirms the C-Cl bond (δ ~45 ppm) .

Q. What are the critical storage conditions for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Moisture exposure leads to degradation, forming 3,4-methylenedioxybenzyl alcohol as a byproduct .

Q. How is the purity of this compound validated?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents (e.g., dichloromethane) are quantified using headspace GC .

Q. What safety precautions are essential during handling?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to its lachrymatory properties. Avoid skin contact and inhalation. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized during chloromethylation?

- Methodological Answer : Optimize by:

- Catalyst Screening : ZnCl₂ vs. AlCl₃ for higher regioselectivity.

- Solvent Selection : Dichloroethane improves solubility vs. toluene.

- Stoichiometry : Maintain a 1:1.2 molar ratio of 1,3-benzodioxole to paraformaldehyde. Yield increases to >85% at 25°C .

Q. How to resolve discrepancies in NMR spectral data for structural analogs?

- Methodological Answer : For overlapping peaks (e.g., chloromethyl vs. aromatic protons), use:

- Variable Temperature NMR : Reduces signal splitting in deuterated DMSO.

- 2D NMR (COSY, HSQC) : Assigns coupling between CH₂Cl and adjacent protons .

Q. What degradation pathways occur under varying pH conditions?

- Methodological Answer : Hydrolysis studies (pH 2–12, 25°C) show:

- Acidic Conditions : Rapid degradation to 3,4-methylenedioxybenzyl alcohol.

- Alkaline Conditions : Formation of dimeric ethers. Monitor via LC-MS and kinetic modeling .

Q. How to scale up purification while maintaining purity?

- Methodological Answer : Use fractional distillation (BP 257°C at 760 mmHg) with a high-efficiency column (≥20 theoretical plates). For solid-phase purification, recrystallize from ethanol/water (3:1 v/v) to achieve >99% purity .

Q. What are the thermal stability profiles of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.